(2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride
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Overview
Description
(2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride is a chemical compound with the molecular formula C9H14N2O·HCl. It is a hydrochloride salt form of (2-methoxyethyl)(3-pyridinylmethyl)amine, which is used in various scientific research applications. This compound is known for its unique chemical structure, which includes a pyridine ring and a methoxyethyl group, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride typically involves the reaction of 3-pyridinemethanol with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained with high purity. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound. The process includes rigorous quality control measures to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of the original compound .
Scientific Research Applications
(2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyethyl)(4-pyridinylmethyl)amine hydrochloride
- (2-Methoxyethyl)(2-pyridinylmethyl)amine hydrochloride
- (2-Methoxyethyl)(3-pyridinylmethyl)amine sulfate
Uniqueness
(2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methoxy-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-12-6-5-11-8-9-3-2-4-10-7-9;/h2-4,7,11H,5-6,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWOUFRHKGTREV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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